4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one
Overview
Description
4H-Pyrido[1,2-a]pyrimidin-4-one,2-hydroxy-8-methyl- is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are frequently found in bioactive synthetic and natural products. The structure of 4H-Pyrido[1,2-a]pyrimidin-4-one,2-hydroxy-8-methyl- includes a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one,2-hydroxy-8-methyl- can be achieved through various synthetic routes. One efficient method involves the multicomponent reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes. This method yields the desired compound in moderate to good yields . Another approach involves the alkylation of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one under phase transfer catalysis conditions using tetrabutylammonium bromide and potassium carbonate
Chemical Reactions Analysis
4H-Pyrido[1,2-a]pyrimidin-4-one,2-hydroxy-8-methyl- undergoes various chemical reactions, including alkylation, halogenation, and electrophilic substitution. Alkylation typically occurs at the oxygen atom, while electrophilic substitution mainly takes place at position 8 of the molecule . Common reagents used in these reactions include alkyl halides, epichlorohydrin, and chloroacetonitrile . The major products formed from these reactions are 2-alkoxy derivatives and various halogenated pyridopyrimidines .
Scientific Research Applications
4H-Pyrido[1,2-a]pyrimidin-4-one,2-hydroxy-8-methyl- has a wide range of scientific research applications. It has been studied for its antimicrobial, antitumor, anti-inflammatory, antimalarial, antifolate, anticonvulsant, analgesic, antioxidant, antitubercular, antiplatelet, antihypertensive, ErbB2-inhibitory, and Hepatitis C virus inhibitory activities . The compound’s diverse biological activities make it a valuable candidate for drug development and other biomedical research.
Mechanism of Action
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one,2-hydroxy-8-methyl- involves the inhibition of dihydrofolate reductase (DHFR) with high affinity. This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine, thereby stopping the synthesis of RNA and DNA and leading to the death of cancer cells . The compound’s molecular targets and pathways are primarily related to its interaction with DHFR and other enzymes involved in nucleotide synthesis.
Comparison with Similar Compounds
4H-Pyrido[1,2-a]pyrimidin-4-one,2-hydroxy-8-methyl- can be compared with other similar compounds such as 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one and its derivatives. These compounds share similar chemical structures and biological activities but differ in their specific substituents and functional groups . The unique combination of the hydroxy and methyl groups in 4H-Pyrido[1,2-a]pyrimidin-4-one,2-hydroxy-8-methyl- contributes to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
2-hydroxy-8-methylpyrido[1,2-a]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-11-7(4-6)10-8(12)5-9(11)13/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZFJXXJFXMJJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295447 | |
Record name | 4-hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17326-10-2 | |
Record name | NSC102020 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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